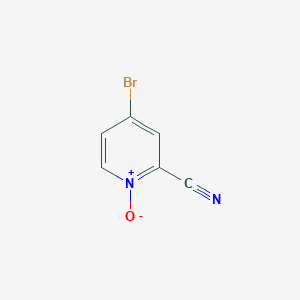
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound of interest, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical compounds with potential biological activities. The trifluoroethyl group attached to the pyrazole ring is likely to influence the physical and chemical properties of the compound, as well as its reactivity and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves several steps, including condensation, cyclization, and functional group transformations. For instance, 1H-pyrazole-4-carboxylic acid has been synthesized from ethyl cyanoacetate and triethyl orthoformate with improved yields reaching up to 97.1% . Additionally, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . These methods could potentially be adapted for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids has been extensively studied using techniques such as X-ray diffraction and solid-state NMR. For example, the structure of solid pyrazole-4-carboxylic acid has been determined, revealing quasi-linear ribbons linked by cyclic hydrogen bonds . The presence of the trifluoroethyl group in the compound of interest would likely affect the molecular conformation and hydrogen bonding patterns, potentially leading to different solid-state structures.
Chemical Reactions Analysis
Pyrazole carboxylic acids can undergo various chemical reactions, including functionalization and complexation with metals. The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . Similarly, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid could undergo nucleophilic substitution reactions to form amides or esters, or it could be used to synthesize more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. For instance, the solid-state properties of 1H-pyrazole-4-carboxylic acids have been characterized, showing polymorphism and solid-state proton transfer . The introduction of a trifluoroethyl group is expected to significantly alter the acid's lipophilicity, boiling and melting points, and solubility in organic solvents. The electron-withdrawing nature of the trifluoromethyl group could also affect the acidity of the carboxylic acid moiety.
Aplicaciones Científicas De Investigación
1. Synthesis of Functional Fluorinated Copolymers
- Methods of Application: The method of controlled radical polymerization was chosen to resolve this problem, which makes it possible to obtain compositionally homogeneous samples of copolymers with reproducible properties. The reversible addition-fragmentation chain transfer (RAFT) polymerization of fluorinated monomers and functional monomers in the presence of low molecular and polymeric chain transfer agent was investigated .
- Results: RAFT copolymerization of fluoroacrylates and glycidyl methacrylate (GMA) leads to the formation of copolymers with block, gradient, or statistical microstructure that depended on synthesis condition. Block copolymers have amphiphilic properties and are able to form monomolecular films at the air/water interface .
2. Dual Gas-responsive Fluorescent Diblock Copolymer
- Application Summary: Stimulus-responsive polymers with luminescence properties have a wide range of applications in the fields of controlled drug release, fluorescent probes, and biological stents .
- Methods of Application: In this research, carbon dioxide (CO2)/oxygen (O2) dual-responsive fluorescent diblock copolymers were synthesized by the reversible addition .
3. Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
4. Synthesis of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid
- Application Summary: 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid is a type of fluorinated compound .
5. Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
6. Synthesis of 1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-4(1-10-11)5(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMEBUGVMETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586172 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
288251-60-5 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)
